molecular formula C8H6INS B1410250 7-Iodo-2-methylbenzothiazole CAS No. 1261632-37-4

7-Iodo-2-methylbenzothiazole

Cat. No. B1410250
CAS RN: 1261632-37-4
M. Wt: 275.11 g/mol
InChI Key: LDFPLWZFDWDTBZ-UHFFFAOYSA-N
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Description

It belongs to the benzothiazole family, which serves as a privileged scaffold in synthetic and medicinal chemistry. The 2nd position of benzothiazole is particularly significant due to its high biological activity. Various derivatives of benzothiazole exhibit pharmacological properties, making them valuable for drug discovery .


Synthesis Analysis

Several synthetic approaches have been developed for the preparation of 2-arylbenzothiazoles. These methods involve diverse synthetic pathways, including cyclization reactions, condensation reactions, and metal-catalyzed processes. Researchers have explored these strategies to access 2-arylbenzothiazole derivatives. Over the last 6 years, numerous publications have contributed to the synthesis of this moiety .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 7-Iodo-2-methylbenzothiazole is approximately :

Scientific Research Applications

Tuberculosis Treatment Research

7-Iodo-2-methylbenzothiazole derivatives have been studied for their potential in treating tuberculosis. Research by Huang et al. (2009) focused on the synthesis and biological evaluation of 2-methylbenzothiazoles derivatives, finding that certain compounds in this series exhibited activity against Mycobacterium tuberculosis at micromolar concentrations and showed non-toxicity toward Vero cells. These findings indicate the potential of 7-Iodo-2-methylbenzothiazole derivatives as promising leads for anti-tuberculosis drug development (Huang et al., 2009).

Antimicrobial and Antifungal Applications

Studies have explored the antimicrobial and antifungal properties of 7-Iodo-2-methylbenzothiazole-related compounds. For instance, Gupta and Mishra (2017) synthesized novel triazoles using 4-Iodobenzoic acid, which exhibited significant zones of inhibition against various bacteria and fungi, suggesting their potential use as antimicrobial agents (Gupta & Mishra, 2017).

Antitumor Properties

The antitumor properties of benzothiazole derivatives have been a subject of extensive research. Kashiyama et al. (1999) investigated 2-(4-Aminophenyl)benzothiazoles, which showed selective growth inhibitory properties against human cancer cell lines, highlighting their potential as antitumor agents (Kashiyama et al., 1999).

Chemical Structure and Synthesis Studies

The structural characterization of benzothiazole derivatives has also been a focus. Grandolini et al. (1966) studied the thiocyanation of amino-2-methylbenzothiazole isomers, contributing to the understanding of the chemical structure and potential applications of these compounds (Grandolini et al., 1966).

Other Applications

Benzothiazoles, including derivatives of 7-Iodo-2-methylbenzothiazole, have been explored for various other applications, such as in the synthesis of sensitizing polymethine dyes (Libeer et al., 2010), and as a model substance in encapsulation studies for corrosion inhibitors (Latnikova et al., 2012) (Libeer et al., 2010) (Latnikova et al., 2012).

properties

IUPAC Name

7-iodo-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFPLWZFDWDTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodo-2-methylbenzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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